molecular formula C15H14Cl2N2O2 B12098846 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride

Cat. No.: B12098846
M. Wt: 325.2 g/mol
InChI Key: KOHSAYNPKCTZOJ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride is a chemical compound known for its applications in various fields of scientific research. It is characterized by its molecular formula C15H14Cl2N2O2 and a molecular weight of 325.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 2-benzoyl-4-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby affecting neuronal signaling pathways. This modulation can lead to changes in cellular processes and has potential therapeutic effects in various neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and modulate neuronal signaling pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide;hydrochloride

InChI

InChI=1S/C15H13ClN2O2.ClH/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10;/h1-8H,9,17H2,(H,18,19);1H

InChI Key

KOHSAYNPKCTZOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN.Cl

Origin of Product

United States

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